molecular formula C21H17NO B12894933 3,4,5-Triphenyl-4,5-dihydroisoxazole CAS No. 14659-67-7

3,4,5-Triphenyl-4,5-dihydroisoxazole

Cat. No.: B12894933
CAS No.: 14659-67-7
M. Wt: 299.4 g/mol
InChI Key: DBJTVZXFRHLTLT-UHFFFAOYSA-N
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Description

3,4,5-Triphenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of three phenyl groups attached to the isoxazole ring, making it a trisubstituted derivative. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 3,4,5-Triphenyl-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can then be oxidized to form the desired compound . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions .

Chemical Reactions Analysis

3,4,5-Triphenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oximes or reduced to yield amines. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4,5-Triphenyl-4,5-dihydroisoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it is used in the development of new drugs and as a tool for studying various biochemical pathways .

Mechanism of Action

The mechanism of action of 3,4,5-Triphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as p38 MAP kinase, which plays a role in inflammatory responses. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

3,4,5-Triphenyl-4,5-dihydroisoxazole can be compared to other similar compounds, such as 3,4,5-triphenyl-1,2,4-triazole and 3,4,5-triphenyl-4,5-dihydro-1,2-oxazole. While these compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

14659-67-7

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

3,4,5-triphenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C21H17NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15,19,21H

InChI Key

DBJTVZXFRHLTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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